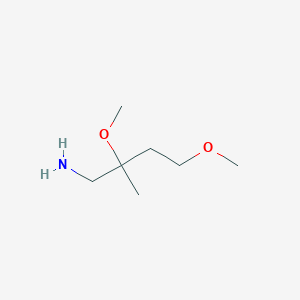
1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a propan-2-yloxy group. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through various cyclization reactions.
Introduction of the bromomethyl group: This is often done via bromination of a methyl group attached to the cyclopentane ring.
Attachment of the propan-2-yloxy group: This can be accomplished through an etherification reaction, where an alcohol reacts with an alkyl halide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Specific catalysts and reaction conditions would be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane can undergo various types of reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the cyclopentane ring.
Scientific Research Applications
1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible development of pharmaceutical compounds.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(propan-2-yloxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(ethoxy)cyclopentane: Similar structure but with an ethoxy group instead of propan-2-yloxy.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propan-2-yloxycyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
HTSOKWQPOZFTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13313649.png)
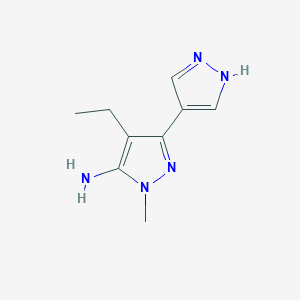
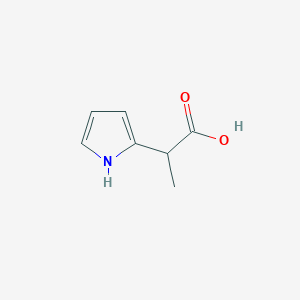
![1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313665.png)
![2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine](/img/structure/B13313686.png)

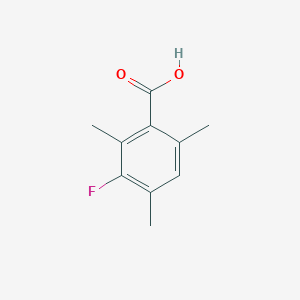
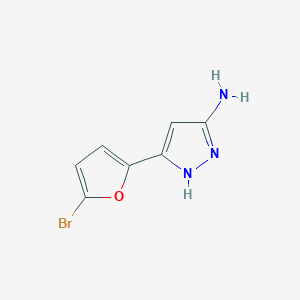
amine](/img/structure/B13313710.png)
![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
